2-chloro-N-ethyl-4-fluorobenzamide

Description

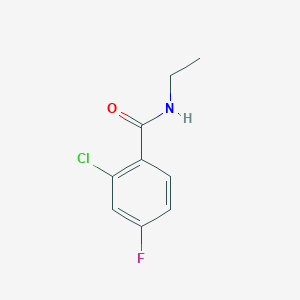

2-Chloro-N-ethyl-4-fluorobenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, a fluorine atom at the 4-position of the benzene ring, and an ethyl group attached to the amide nitrogen. This structural configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. Its molecular formula is C₉H₈ClFNO, with a molecular weight of 215.62 g/mol. The compound's reactivity and biological activity are influenced by the electron-withdrawing effects of chlorine and fluorine, which modulate the aromatic ring's electrophilicity and interaction with biological targets .

Properties

IUPAC Name |

2-chloro-N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAPQBHRMKFMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-4-fluorobenzamide typically involves the following steps:

Nitration of Benzene: The starting material, benzene, undergoes nitration to form nitrobenzene.

Reduction: Nitrobenzene is then reduced to aniline.

Acylation: Aniline is acylated to form N-ethylbenzamide.

Halogenation: The benzamide derivative is then subjected to halogenation to introduce the chlorine and fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-4-fluorobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-ethyl-4-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s unique structure allows it to bind to certain active sites, thereby modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

- N-(2-Chloro-3-pyridyl)-2-chloro-4-fluorobenzamide (): Replacing the ethyl group with a 2-chloro-3-pyridyl moiety introduces a heteroaromatic ring. This compound’s bioactivity in pesticide applications may differ due to increased binding affinity to nicotinic acetylcholine receptors .

N-(2,4-Difluorophenyl)-2-fluorobenzamide () :

Substituting chlorine with fluorine at the 2-position and adding a second fluorine at the 4-position creates a more electron-deficient aromatic system. Crystallographic studies reveal tighter molecular packing due to fluorine’s small size, leading to higher melting points (e.g., 163–165°C) compared to the target compound .- N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (): The isopropoxy and cyano groups introduce steric bulk and hydrogen-bonding capacity. Such modifications enhance metabolic stability but reduce cell permeability, as seen in teriflunomide analogs .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-ethyl-4-fluorobenzamide?

Answer:

The synthesis typically involves coupling a substituted benzoyl chloride with an ethylamine derivative under controlled conditions. For example:

- Step 1: React 2-chloro-4-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate 2-chloro-4-fluorobenzoyl chloride.

- Step 2: Add N-ethylamine dropwise to the benzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

This method is analogous to protocols used for structurally similar amides, where reaction efficiency depends on amine basicity and steric hindrance .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro and fluoro groups at C2 and C4, respectively).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 231.05 for C₉H₈ClFNO).

- HPLC: Purity assessment using a C18 column with UV detection at 254 nm.

Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy .

Basic: What are the key physicochemical properties of this compound?

Answer:

Critical properties include:

- Melting Point: ~120–125°C (determined via differential scanning calorimetry).

- Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DCM, and THF.

- Stability: Hydrolytically stable at pH 5–7 but degrades under strong acidic/basic conditions.

Thermodynamic data (e.g., enthalpy of formation) can be computed using density functional theory (DFT) methods like B3LYP/6-31G(d) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:

- HOMO-LUMO Analysis: B3LYP/6-311++G(d,p) calculations reveal electron-withdrawing effects of Cl and F, influencing reactivity.

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for reaction optimization.

- Thermochemical Accuracy: Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in bond dissociation energies compared to experimental data .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated benzamides?

Answer:

- Crystal Growth: Use slow evaporation in ethanol/water (70:30) to obtain single crystals.

- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 290 K.

- Analysis: Refinement with SHELXL reveals bond angles and torsional strain. For example, the C-Cl bond length (~1.73 Å) and dihedral angles between aromatic rings provide insights into steric effects .

Advanced: How to address contradictory bioactivity data in receptor-binding assays?

Answer:

- Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4, 37°C).

- Cross-Validation: Use orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).

- Structural Modifications: Compare activity with analogs (e.g., replacing Cl with Br) to isolate substituent effects .

Advanced: What strategies optimize regioselectivity in benzamide functionalization?

Answer:

- Directing Groups: Utilize meta-directing effects of Cl/F to control electrophilic substitution.

- Catalytic Systems: Pd-catalyzed C-H activation for selective coupling at C5 or C6 positions.

- Temperature Control: Lower temperatures (−20°C) favor kinetic over thermodynamic products .

Advanced: How to detect and quantify degradation products under accelerated stability testing?

Answer:

- LC-MS/MS: Monitor hydrolyzed products (e.g., 2-chloro-4-fluorobenzoic acid) using MRM transitions.

- Forced Degradation: Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and compare chromatograms.

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C .

Advanced: How to elucidate structure-activity relationships (SAR) for halogenated benzamides?

Answer:

- Substituent Scanning: Synthesize analogs with varying halogens (e.g., Br, I) or substituent positions.

- Molecular Docking: Glide/SP docking into target protein pockets (e.g., PARP-1) to assess binding affinity.

- Free Energy Perturbation (FEP): Quantify ΔΔG values for halogen substitutions using Schrödinger Suite .

Advanced: What experimental and computational approaches validate thermodynamic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.